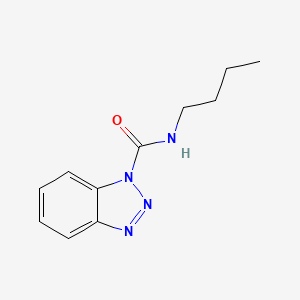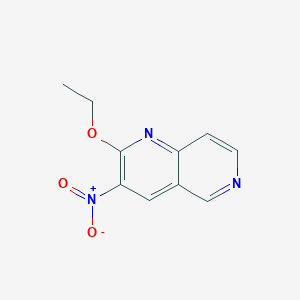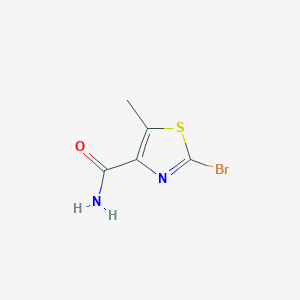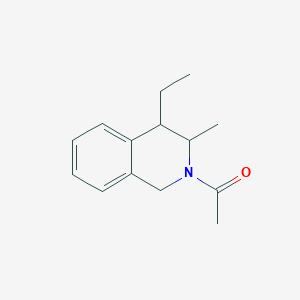
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an ethanone group attached to a dihydroisoquinoline ring system, which is further substituted with ethyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions:
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing compounds with isoquinoline-based pharmacophores.
Industry: Use as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific interactions with biological targets. Generally, isoquinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Lacks the ethyl group.
1-(4-Ethyl-3,4-dihydroisoquinolin-2(1H)-yl)propanone: Has a propanone group instead of an ethanone group.
1-(4-Ethyl-3-methylisoquinolin-2-yl)ethanone: Lacks the dihydro component.
Uniqueness
1-(4-Ethyl-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the dihydroisoquinoline ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-(4-ethyl-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-4-13-10(2)15(11(3)16)9-12-7-5-6-8-14(12)13/h5-8,10,13H,4,9H2,1-3H3 |
InChI-Schlüssel |
BHDSBTIGMVBIIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(N(CC2=CC=CC=C12)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

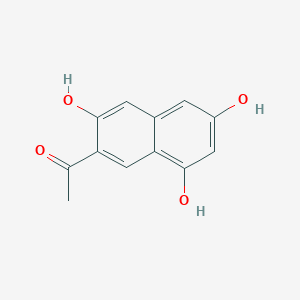
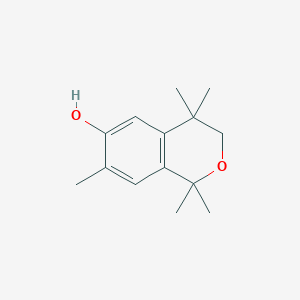


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)




